molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5

6-Chloro-3-nitroimidazo[1,2-a]pyridine

Numéro de catalogue: B1353810
Numéro CAS: 25045-84-5
Poids moléculaire: 197.58 g/mol
Clé InChI: ZQQURVJZGGESQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the imidazo[1,2-a]pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitroimidazo[1,2-a]pyridine typically involves the nitration of 6-chloroimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 6-Chloroimidazo[1,2-a]pyridine

    Nitrating Agents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Reaction Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby enhancing yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed

    Reduction: 6-Chloro-3-aminoimidazo[1,2-a]pyridine

    Substitution: 6-Amino-3-nitroimidazo[1,2-a]pyridine or 6-Thio-3-nitroimidazo[1,2-a]pyridine

    Oxidation: 6-Chloro-3-nitrosoimidazo[1,2-a]pyridine or 6-Chloro-3-hydroxylamineimidazo[1,2-a]pyridine

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:
The compound has shown promising results as an anticancer agent, particularly through its interaction with microtubules, which are crucial for cell division. By binding to tubulin, it disrupts the normal mitotic process, leading to apoptosis in cancer cells.

Case Study:
A study reported the synthesis of various derivatives of 6-chloro-3-nitroimidazo[1,2-a]pyridine through a Pd-catalyzed cross-coupling reaction. Among these derivatives, one compound exhibited significant antiproliferative activity against human colon cancer cell lines with an IC50 value of 0.8 µM. This indicates its potential as a lead compound in developing new anticancer therapies .

Compound IC50 (µM) Cell Line
This compound derivative0.8HCT-116 (Colon carcinoma)

Antiparasitic Activity

Leishmaniasis Treatment:
The compound has also been evaluated for its antileishmanial properties. In vitro studies demonstrated that certain derivatives displayed submicromolar activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Case Study:
In one study, a derivative of this compound was tested against both the promastigote and axenic amastigote forms of L. infantum. The results showed an EC50 value of 0.38 µM against the trypomastigote form and indicated that some derivatives had better selectivity compared to reference drugs like amphotericin B .

Compound EC50 (µM) Parasite Form
Derivative A0.38Trypomastigote (T. b. brucei)
Derivative B1.2Promastigote (L. donovani)

Tuberculosis Research

Recent developments have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). The structure-activity relationship studies suggest that modifications at specific positions can enhance their antibacterial activity.

Case Study:
Research indicated that certain analogues of this compound demonstrated significant activity against MDR-TB strains. These findings underscore the potential for this compound class in addressing drug resistance in tuberculosis treatment .

Synthesis and Structural Diversity

The synthetic pathways for creating various derivatives of this compound have been optimized to facilitate diversity-oriented synthesis (DOS). This approach allows for the rapid generation of compound libraries that can be screened for biological activity.

Synthetic Methodology:
A convergent reaction sequence involving N-tosylhydrazones and chloro-3-nitroimidazo[1,2-a]pyridine has been successfully employed to produce a range of derivatives with varying biological profiles .

Mécanisme D'action

The mechanism of action of 6-Chloro-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound exerts its effects by:

Comparaison Avec Des Composés Similaires

6-Chloro-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Activité Biologique

6-Chloro-3-nitroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against various pathogens and its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

This compound has demonstrated notable efficacy against several disease-causing organisms, including multidrug-resistant tuberculosis (MDR-TB) and various protozoan parasites. Its activity against these pathogens positions it as a promising candidate for further development in therapeutic applications.

1.1 Antimicrobial Activity

The compound exhibits substantial activity against:

  • Multidrug-resistant tuberculosis (MDR-TB) : It has been shown to inhibit the growth of Mycobacterium tuberculosis strains resistant to conventional treatments.
  • Leishmania species : It displays in vitro activity against Leishmania donovani and Leishmania infantum, which are responsible for leishmaniasis. The effective concentrations (EC50) against these pathogens are reported to be around 1.0 µM for L. donovani promastigotes and 1.7 µM for L. infantum axenic amastigotes .
  • Trypanosoma brucei : The compound also shows activity against the trypomastigote form of T. brucei, with an EC50 value of approximately 0.95 µM .

The mechanism by which this compound exerts its biological effects involves multiple biochemical pathways:

2.1 Enzyme Inhibition

The compound has been identified to inhibit key enzymes involved in cellular processes:

  • Kinases : Inhibition of kinases can disrupt signaling pathways crucial for cell survival and proliferation, particularly in cancer cells.
  • Apoptotic Pathways : It can induce apoptosis in certain cell types by activating genes associated with programmed cell death.

2.2 Interaction with Biomolecules

At the molecular level, the compound binds to specific proteins and enzymes, altering their conformation and function:

  • Binding Mechanism : The interactions often involve hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity and cellular responses .

3. Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Study ReferencePathogenEC50 (µM)CC50 (µM)Notes
L. donovani promastigotes1.0 ± 0.3>100Effective at low concentrations
L. infantum axenic amastigotes1.7 ± 0.3>15.6Moderate activity
T. brucei trypomastigotes0.95 ± 0.05>7.8High selectivity towards trypanosomes

4. Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of related compounds suggests that they exhibit favorable profiles for once-daily dosing regimens. However, solubility issues have been noted that may affect bioavailability and therapeutic effectiveness.

5. Conclusion

This compound is a compound with promising biological activity against several pathogens, particularly MDR-TB and protozoan parasites like Leishmania and Trypanosoma species. Its ability to inhibit critical enzymes and modulate cellular processes highlights its potential as a therapeutic agent.

Further studies focusing on optimizing its pharmacological properties and understanding its full mechanism of action will be essential for advancing this compound toward clinical applications.

Q & A

Q. What are the most reliable synthetic routes for 6-Chloro-3-nitroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves two key steps: (1) cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-a]pyridine scaffold, followed by (2) nitration at position 3 using concentrated nitric acid or mixed acid systems (HNO₃/H₂SO₄) . For halogen retention, SRN1 reactions are effective, where 2-chloromethyl-6-halogeno intermediates react with nucleophiles (e.g., sodium benzenesulfinate) under irradiation (hν) in DMSO with NaH as a base. Yields (60–75%) depend on inert atmospheres (N₂) and controlled temperatures (25–60°C) to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound derivatives?

Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The nitro group at C-3 deshields adjacent protons, causing distinct downfield shifts (δ 8.5–9.0 ppm for H-2 and H-5) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS detects impurities and confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.5 for the base compound) .
  • X-ray Crystallography : Resolves regioselectivity in nitro-group placement and confirms halogen positions in crystalline derivatives .

Q. How can regioselectivity challenges in substitution reactions at the chloromethyl group be addressed?

Advanced Research Focus
The chloromethyl group at position 2 exhibits exclusive reactivity under SRN1 conditions due to its electrophilic nature, while the nitro group at C-3 stabilizes intermediates via resonance. To enhance regioselectivity:

  • Use polar aprotic solvents (DMSO) to stabilize radical intermediates.
  • Optimize irradiation time (0.5–2 h) to prevent over-reduction of nitro groups .
  • Introduce steric hindrance (e.g., bulky nucleophiles like thiophenolates) to direct substitution away from the nitro group .

Q. What strategies improve the bioactivity of this compound derivatives against drug-resistant pathogens?

Advanced Research Focus

  • Structural Modifications : Replace the chloromethyl group with thioether or sulfone moieties to enhance membrane permeability. For example, substituting with phenylsulfonyl groups increases antibacterial potency (MIC 2–4 µg/mL against S. aureus) .
  • Scaffold Hybridization : Couple the core structure with triazole or pyridazine units via Suzuki-Miyaura cross-coupling to target bacterial topoisomerases .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to E. coli DNA gyrase (PDB: 1KZN) before synthetic validation .

Q. How can contradictory reactivity data in halogenated derivatives be reconciled?

Data Contradiction Analysis
Discrepancies in halogen reactivity (e.g., Cl vs. Br retention) arise from:

  • Solvent Effects : DMSO enhances radical stability in SRN1 pathways, favoring chlorine retention, while DMF may promote halogen exchange .
  • Nitro Group Influence : Electron-withdrawing nitro groups at C-3 reduce electron density at C-6, making halogen displacement less favorable unless strong nucleophiles (e.g., CN⁻) are used .
  • Validation : Repeat experiments under standardized conditions (N₂ atmosphere, controlled light exposure) and compare kinetic data via HPLC monitoring .

Q. What are the critical considerations for scaling up synthesis while maintaining reaction efficiency?

Advanced Research Focus

  • Process Intensification : Use flow chemistry to manage exothermic nitration steps, reducing decomposition risks .
  • Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica for Suzuki couplings, achieving >90% recovery over 5 cycles .
  • Byproduct Mitigation : Introduce inline FTIR to monitor nitro-group reduction intermediates and adjust H₂ pressure in real time .

Q. How does the nitro group impact the compound’s electrochemical behavior in catalytic applications?

Advanced Research Focus
The nitro group at C-3 acts as an electron-deficient site, facilitating:

  • Redox Activity : Cyclic voltammetry shows a reduction peak at −0.8 V (vs. Ag/AgCl) in acetonitrile, corresponding to nitro-to-amine conversion. This property is exploitable in electrocatalytic degradation studies .
  • Coordination Chemistry : The nitro group chelates transition metals (e.g., Cu²⁺), forming complexes with enhanced photocatalytic activity for organic transformations .

Propriétés

IUPAC Name

6-chloro-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQURVJZGGESQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497865
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-84-5
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25045-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
6-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 3
6-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 4
6-Chloro-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 5
6-Chloro-3-nitroimidazo[1,2-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.